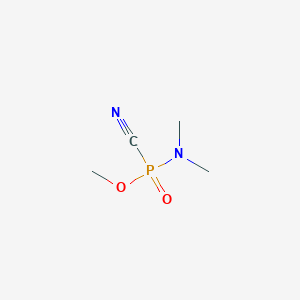
Methyl N,N-dimethylphosphoramidocyanidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N,N-dimethylphosphoramidocyanidate is a useful research compound. Its molecular formula is C4H9N2O2P and its molecular weight is 148.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl N,N-dimethylphosphoramidocyanidate is a chemical compound with significant biological activity, primarily recognized as a nerve agent. Its structure and mechanism of action are closely related to other organophosphorus compounds, particularly in their inhibition of acetylcholinesterase (AChE), leading to severe physiological effects. This article explores the biological activity, toxicity, and potential therapeutic interventions related to this compound.
This compound belongs to a class of organophosphorus compounds that exert their effects by inhibiting AChE. The inhibition of AChE results in the accumulation of acetylcholine (ACh) at synaptic junctions, leading to overstimulation of both muscarinic and nicotinic receptors in the central and peripheral nervous systems.
-
Chemical Structure : The compound can be represented as follows:
C4H10N3O2P
The mechanism involves the phosphorylation of the serine residue in the active site of AChE, which prevents the hydrolysis of ACh. This irreversible binding leads to a cholinergic crisis characterized by symptoms such as muscle twitching, respiratory failure, and potentially death if not treated promptly .
Biological Effects and Toxicity
The biological effects of this compound are profound due to its high toxicity. The acute effects following exposure can include:
- Neurological Symptoms : Seizures, confusion, and flaccid paralysis.
- Respiratory Distress : Bronchoconstriction and respiratory failure due to overstimulation of the respiratory centers in the brain.
- Gastrointestinal Symptoms : Vomiting, abdominal cramps, and involuntary defecation .
Table 1: Summary of Acute Effects
| Symptom | Description |
|---|---|
| Neurological Symptoms | Seizures, confusion, muscle twitching |
| Respiratory Distress | Bronchoconstriction, respiratory failure |
| Gastrointestinal Symptoms | Vomiting, abdominal cramps |
| Cardiovascular Effects | Bradycardia/tachycardia, hypotension/hypertension |
Case Studies and Research Findings
Research on this compound has focused on its role as a nerve agent and its interactions with biological systems. A significant body of work has been dedicated to understanding its toxicity profile and potential countermeasures.
- Counteracting Poisoning : The standard treatment for poisoning involves the administration of atropine (an anticholinergic agent) and oxime reactivators that can restore AChE activity. Studies indicate that rapid intervention is crucial for survival following exposure to nerve agents .
- Molecular Dynamics Studies : Recent studies utilizing molecular dynamics simulations have provided insights into the interaction mechanisms between this compound and AChE. These studies reveal how structural variations in organophosphate compounds can influence their reactivity and toxicity .
- Long-term Effects : Research has also examined the long-term neurological effects in individuals exposed to nerve agents like this compound. Follow-up studies indicate persistent cognitive deficits and other neurological symptoms even years post-exposure .
Properties
CAS No. |
63815-56-5 |
|---|---|
Molecular Formula |
C4H9N2O2P |
Molecular Weight |
148.10 g/mol |
IUPAC Name |
[dimethylamino(methoxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C4H9N2O2P/c1-6(2)9(7,4-5)8-3/h1-3H3 |
InChI Key |
SKTKJMBOLDLEDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















